molecular formula C17H20N2O2S B2581822 (Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 868674-47-9

(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No. B2581822
CAS RN: 868674-47-9
M. Wt: 316.42
InChI Key: PVNBOFBNYJLOSF-VLGSPTGOSA-N
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Description

(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment.

Scientific Research Applications

Chemical Probe Synthesis

This compound can serve as a chemical probe in biological systems. It contains functional groups that allow for UV light-induced covalent modification of biological targets, which can be useful in studying protein interactions and functions .

Plant Chemical Defense

In plant biology, derivatives of this compound could be involved in plant chemical defense mechanisms . Research has shown that controlled hydroxylations of similar compounds can enable plants to defend against herbivores without causing autotoxicity .

Click Chemistry

The alkyne group present in the compound makes it suitable for click chemistry applications. This can be particularly useful in the synthesis of new materials or bioconjugation for drug delivery systems .

Redox Biology

In redox biology, the compound could be used to study cysteine reactivity in proteins. It can help in profiling thiol reactivity, which is crucial for understanding the mechanisms involved in redox perturbations and electrophile reactions .

Antimicrobial Research

The structure of this compound suggests potential for antimicrobial activity . Similar structures have been tested for activity against fungi, which indicates possible applications in developing new antimicrobial agents .

properties

IUPAC Name

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-6-11-19-14-12(21-7-2)9-8-10-13(14)22-16(19)18-15(20)17(3,4)5/h1,8-10H,7,11H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNBOFBNYJLOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C(C)(C)C)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide

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